2-Carboxybenzaldehyd

Übersicht

Beschreibung

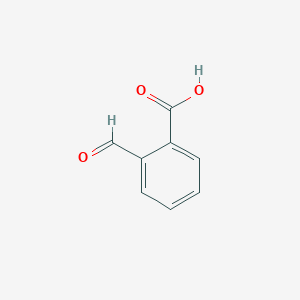

Phthalaldehydic acid, also known as 2-carboxybenzaldehyde or 2-formylbenzoic acid, is an organic compound with the molecular formula C8H6O3. It is a derivative of phthalic acid and is characterized by the presence of both an aldehyde and a carboxylic acid functional group on the benzene ring. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Carboxybenzaldehyde serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of isoindolinones and related compounds through various chemical reactions:

- Isoindolinone Synthesis : When reacted with primary amines under specific conditions, 2-carboxybenzaldehyde can yield N-substituted isoindolinones. This reaction can be facilitated by the presence of platinum nanowires and low hydrogen pressure, resulting in high yields .

- Three-Component Reactions : It participates in multicomponent reactions such as the Ugi reaction, which allows for the synthesis of complex heterocyclic compounds . Another notable reaction involves the Strecker synthesis, producing N-substituted isoindolinone-1-carbonitriles when combined with primary amines and potassium cyanide in an acidic medium .

Coordination Chemistry

Recent studies have highlighted the formation of coordination polymers using 2-carboxybenzaldehyde. For example:

- Calcium Coordination Polymer : A Ca(II) coordination polymer synthesized from 2-carboxybenzaldehyde exhibits significant catalytic activity in the oxidation of benzyl alcohol. The polymer's structure was confirmed through various analytical techniques, and it demonstrated a benzyl alcohol conversion rate of 90.4% under optimal conditions .

Bioremediation

2-Carboxybenzaldehyde has been identified as a metabolite in the biodegradation processes involving certain bacterial strains. This compound can be utilized to enhance bioremediation strategies for contaminated environments:

- Microbial Transformation : Specific bacteria, such as Pasteurella sp. IFA (B-2) and Mycobacterium sp., have shown the ability to degrade polycyclic aromatic hydrocarbons (PAHs) into less harmful substances, with 2-carboxybenzaldehyde being one of the metabolites produced during this process .

Medicinal Chemistry

The compound also plays a role in medicinal chemistry:

- Synthesis of Pharmaceuticals : Key pharmaceutical compounds such as quinisocaine (a local anesthetic) and azelastine (an antihistamine) are synthesized starting from 2-carboxybenzaldehyde. These derivatives demonstrate significant biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the applications of 2-carboxybenzaldehyde:

Wirkmechanismus

Target of Action

2-Carboxybenzaldehyde is a chemical compound that consists of a benzene ring, with an aldehyde and a carboxylic acid as substituents that are ortho to each other . It is a metabolite of the biodegradation of luoranthene using two pure bacterial strains, Pasteurella sp. IFA (B-2) and Mycobacterium sp. PYR-1 (AM) .

Mode of Action

The compound exhibits ring–chain tautomerism: the two substituents can react with each other to form 3-hydroxyphthalide, a cyclic lactol . This lactol reacts readily with Grignard reagents, forming alkyl and aryl-substituted phthalides .

Biochemical Pathways

2-Carboxybenzaldehyde is involved in the phenanthrene degradation pathway . It has been used to synthesize a series of N-substituted isoindolinones by reductive C-N coupling and intramolecular amidation with amines .

Pharmacokinetics

It is known that the compound is soluble in water and in short-chain alcohols , which suggests that it may have good bioavailability.

Result of Action

The result of the action of 2-Carboxybenzaldehyde is the formation of various compounds. For example, it can form alkyl and aryl-substituted phthalides when it reacts with Grignard reagents . It can also be used to synthesize a series of N-substituted isoindolinones .

Action Environment

The action of 2-Carboxybenzaldehyde can be influenced by environmental factors. For instance, the compound’s solubility in water and short-chain alcohols suggests that its action, efficacy, and stability may be affected by the presence of these solvents.

Biochemische Analyse

Biochemical Properties

2-Carboxybenzaldehyde is known to react readily with Grignard reagents, forming alkyl and aryl-substituted phthalides This suggests that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to undergo ring-chain tautomerism to form 3-hydroxyphthalide

Vorbereitungsmethoden

Phthalsäurealdehyd kann durch verschiedene Verfahren synthetisiert werden:

Hydrolyse von halogenierten Vorläufern: Ein gängiges Verfahren ist die Hydrolyse von 2-Brom- oder 2-Chlorphthalid.

Oxidation von Naphthalin: Ein weiteres Verfahren beinhaltet die Oxidation von Naphthalin mit Kaliumpermanganat in einem alkalischen Medium.

Ozonisierung von Naphthalin: Dieses Verfahren beinhaltet die Ozonisierung von Naphthalin, gefolgt von der Hydrolyse, um Phthalsäurealdehyd zu erzeugen.

Industrielle Produktionsverfahren beinhalten oft ähnliche Syntheserouten, werden aber für höhere Ausbeuten und Reinheit optimiert.

Analyse Chemischer Reaktionen

Phthalsäurealdehyd unterliegt aufgrund des Vorhandenseins sowohl von Aldehyd- als auch von Carbonsäure-Funktionsgruppen verschiedenen chemischen Reaktionen:

Substitution: Die Carbonsäuregruppe kann Substitutionsreaktionen eingehen, um Ester, Amide oder Anhydride zu bilden.

Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Phthalsäure, 2-Hydroxymethylbenzoesäure und verschiedene Ester und Amide.

Vergleich Mit ähnlichen Verbindungen

Phthalsäurealdehyd ähnelt anderen Benzolderivaten mit Aldehyd- und Carbonsäuregruppen, wie z. B.:

Phthalsäure: Im Gegensatz zu Phthalsäurealdehyd hat Phthalsäure zwei Carbonsäuregruppen und keine Aldehydgruppe.

2-Formylbenzoesäure: Diese Verbindung ist im Wesentlichen identisch mit Phthalsäurealdehyd und wird oft synonym verwendet.

3-Hydroxyphthalid: Diese Verbindung hat eine Hydroxylgruppe anstelle der Aldehydgruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.

Phthalsäurealdehyd ist einzigartig aufgrund des Vorhandenseins beider funktionellen Gruppen am Benzolring, was eine Vielzahl von chemischen Reaktionen und Anwendungen ermöglicht.

Biologische Aktivität

2-Carboxybenzaldehyde, also known as 2-formylbenzoic acid, is an aromatic aldehyde with significant biological properties. Its structure, characterized by a carboxylic acid and an aldehyde functional group on a benzene ring, allows it to interact with various biological systems. This article reviews the biological activities of 2-carboxybenzaldehyde, focusing on its anticancer, antibacterial, and bioremediation potential.

- Molecular Formula : C₈H₆O₃

- CAS Number : 119-67-5

- SMILES : OC(=O)c1ccccc1C=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-carboxybenzaldehyde and its derivatives. Notably, complexes formed with transition metals such as Ni(II) and Cu(II) have been synthesized and tested for their biological activity.

Key Findings:

- Synthesis of Complexes : The thiosemicarbazone derivatives of 2-carboxybenzaldehyde were synthesized and characterized. These complexes exhibited notable antiproliferative activity against various cancer cell lines, including leukemia cells (U937) .

- Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, these compounds may inhibit ribonucleotide reductase, a critical enzyme in DNA synthesis .

Table 1: Antiproliferative Activity of Metal Complexes of 2-Carboxybenzaldehyde

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Ni(II) Complex | U937 | 15.3 |

| Cu(II) Complex | U937 | 18.7 |

| Free Ligand | U937 | 25.0 |

Antibacterial Activity

The antibacterial properties of 2-carboxybenzaldehyde have also been investigated. Studies indicate that both the free ligand and its metal complexes exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria.

Key Findings:

- Efficacy Against Bacteria : The synthesized metal complexes showed enhanced antibacterial activity compared to the free ligand. For instance, the Cu(II) complex demonstrated superior inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of 2-Carboxybenzaldehyde Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Ni(II) Complex | Staphylococcus aureus | 15 |

| Cu(II) Complex | Escherichia coli | 18 |

| Free Ligand | Bacillus subtilis | 12 |

Bioremediation Potential

2-Carboxybenzaldehyde has been identified as a metabolite in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). Its role in bioremediation processes is significant due to its ability to be transformed by various microorganisms.

Key Findings:

- Microbial Transformation : Studies have shown that bacteria such as Mycobacterium sp. and Pasteurella sp. can utilize 2-carboxybenzaldehyde as a carbon source, facilitating the degradation of more complex pollutants .

- Application in Environmental Cleanup : The compound's ability to enhance microbial growth in contaminated environments suggests its utility in bioremediation strategies aimed at detoxifying polluted soils and waters.

Eigenschaften

IUPAC Name |

2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFCHNNOHNJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059490 | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-67-5 | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalaldehydic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalaldehydic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthalaldehydic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 2-Carboxybenzaldehyde in the human body?

A1: In humans, 2-Carboxybenzaldehyde is reduced to 2-hydroxymethylbenzoic acid. This reaction is primarily catalyzed by a specific enzyme belonging to the aldo-keto reductase (AKR) superfamily, identified as a homologue of rat aflatoxin B1-aldehyde reductase (rAFAR) and termed human AFAR (hAFAR). []

Q2: What is the role of 2-Carboxybenzaldehyde dehydrogenase in bacterial phenanthrene degradation?

A2: 2-Carboxybenzaldehyde dehydrogenase is a key enzyme in the phthalate pathway of phenanthrene degradation by several bacteria. This enzyme catalyzes the oxidation of 2-Carboxybenzaldehyde to o-phthalate, a crucial step in the breakdown of phenanthrene. This enzyme is inducible, meaning its production increases when the bacteria are exposed to phenanthrene. [, , , , ]

Q3: How does the presence of mercaptoethanol affect 2-Carboxybenzaldehyde reductase activity?

A3: Research suggests that sulfhydryl compounds, like mercaptoethanol, play a crucial role in maintaining the structural integrity and catalytic activity of 2-Carboxybenzaldehyde reductase. Purification of this enzyme in the absence of mercaptoethanol leads to a loss of its ability to form 2-hydroxymethylbenzoic acid, but this activity can be restored by adding sulfhydryl compounds or bovine serum albumin. []

Q4: What is unique about the structure of rat liver AKR7A1 compared to other aldo-keto reductase superfamily members?

A4: Unlike other members of the aldo-keto reductase superfamily that have been crystallized, rat liver AKR7A1 (an enzyme that acts on 2-Carboxybenzaldehyde) exists as a dimer in its crystallized form. Furthermore, its substrate-binding pocket contains distinctive charged amino acids (Arg-231 and Arg-327), contributing to its specificity for 4-carbon acid-aldehydes like 2-Carboxybenzaldehyde. []

Q5: Are there different types of AFAR enzymes?

A5: Yes, research indicates the existence of at least two AFAR subunits in rats, rAFAR1 and rAFAR2, which can form both homodimers and heterodimers. These isoenzymes exhibit distinct substrate preferences and subcellular localizations, suggesting different roles in cellular processes. []

Q6: What is the molecular formula and weight of 2-Carboxybenzaldehyde?

A6: The molecular formula of 2-Carboxybenzaldehyde is C8H6O3, and its molecular weight is 150.13 g/mol.

Q7: Has 2-Carboxybenzaldehyde been used in the synthesis of metal-organic frameworks (MOFs)?

A7: Yes, a Schiff base derived from 2-Carboxybenzaldehyde and 4-aminobenzoic acid was successfully used in the preparation of a new cadmium-based metal-organic framework (Cd-MOF) using a sonochemical synthesis method. []

Q8: Can 2-Carboxybenzaldehyde be used as a starting material in organic synthesis?

A8: Yes, 2-Carboxybenzaldehyde is a versatile building block in organic synthesis. It has been employed in various reactions, including the Baylis-Hillman reaction, to synthesize valuable compounds like 3-alkylidene-3H-isobenzofuranones. []

Q9: What is the role of aniline in the synthesis of isobenzofuranone derivatives from 2-Carboxybenzaldehyde?

A9: Aniline can act as a promoter in the synthesis of isobenzofuranone derivatives. In reactions involving 2-Carboxybenzaldehyde and substituted acetophenones, aniline facilitates the formation of isobenzofuranones under mild conditions, offering a convenient and high-yielding synthetic route. []

Q10: What type of catalyst has shown high efficiency in the synthesis of N-substituted pyrrolidones from levulinic acid and 2-Carboxybenzaldehyde?

A10: Porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) have demonstrated remarkable catalytic activity in the reductive amination of levulinic acid and 2-carboxybenzaldehyde to produce various N-substituted pyrrolidones at room temperature and atmospheric hydrogen pressure. []

Q11: What analytical techniques are commonly employed to identify and quantify 2-Carboxybenzaldehyde and its metabolites?

A11: Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze 2-Carboxybenzaldehyde and its metabolites in various matrices. This technique is particularly useful for identifying and quantifying the products of 2-Carboxybenzaldehyde biodegradation. [, ]

Q12: Can electrochemical methods be used to determine palladium using 2-Carboxybenzaldehyde thiosemicarbazone?

A12: Yes, the decrease in the reduction peak of 2-Carboxybenzaldehyde thiosemicarbazone, observed through techniques like differential pulse polarography (DPP), can be used to determine palladium levels. This method offers high sensitivity and has been successfully applied for analyzing palladium content in catalysts. []

Q13: What is the environmental fate of o-phthalic acid, a key metabolite of the 2-Carboxybenzaldehyde pathway?

A13: While some bacteria completely degrade phenanthrene through the o-phthalate pathway, certain species, such as Pseudomonas sp. strain PP2, excrete o-phthalic acid as a dead-end product. This highlights the potential environmental accumulation of this metabolite. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.